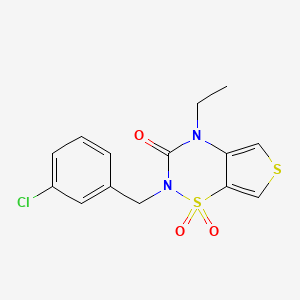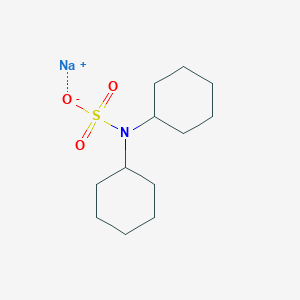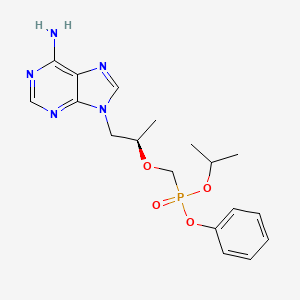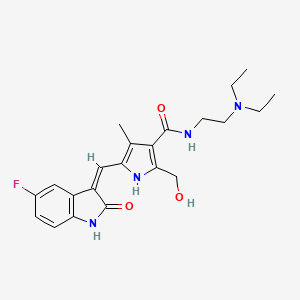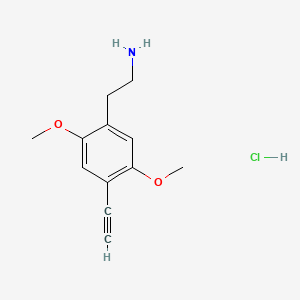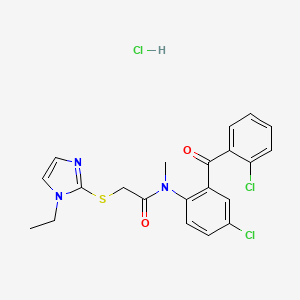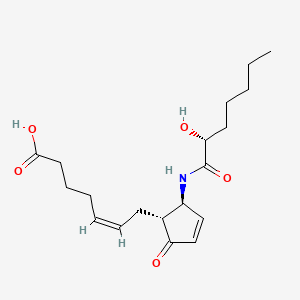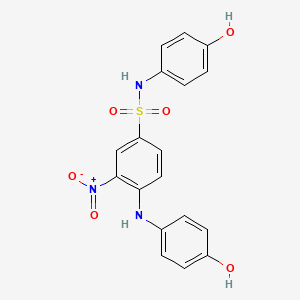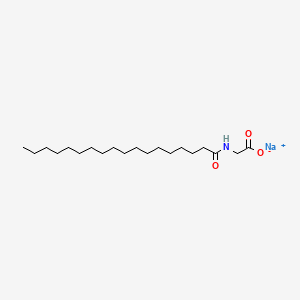
1H-Benzimidazole, 1-(2-(ethenyloxy)ethyl)-2-((4-methyl-1-piperazinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 1-(2-(ethenyloxy)ethyl)-2-((4-methyl-1-piperazinyl)methyl)- is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 1-(2-(ethenyloxy)ethyl)-2-((4-methyl-1-piperazinyl)methyl)- typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives, ethylene oxide, and 4-methylpiperazine. The reaction conditions may involve:
Step 1: Alkylation of benzimidazole with ethylene oxide under basic conditions to introduce the ethenyloxyethyl group.
Step 2: N-alkylation of the intermediate with 4-methylpiperazine using a suitable alkylating agent such as methyl iodide or a similar compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 1-(2-(ethenyloxy)ethyl)-2-((4-methyl-1-piperazinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-(2-(ethenyloxy)ethyl)-2-((4-methyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to its biological effects.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: The parent compound with a wide range of biological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, affecting their properties and activities.
Piperazine Derivatives: Compounds containing the piperazine ring, known for their pharmacological activities.
Uniqueness
1H-Benzimidazole, 1-(2-(ethenyloxy)ethyl)-2-((4-methyl-1-piperazinyl)methyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzimidazole and piperazine derivatives.
Properties
CAS No. |
95894-10-3 |
|---|---|
Molecular Formula |
C17H24N4O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(2-ethenoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole |
InChI |
InChI=1S/C17H24N4O/c1-3-22-13-12-21-16-7-5-4-6-15(16)18-17(21)14-20-10-8-19(2)9-11-20/h3-7H,1,8-14H2,2H3 |
InChI Key |
OUJQCHWJPXBUGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


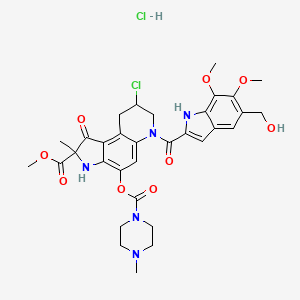
![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)
